molecular formula C19H17ClN2O3S2 B4655329 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No. B4655329
M. Wt: 420.9 g/mol
InChI Key: GOKHMKLBPMSWRV-UHFFFAOYSA-N
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Description

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide, also known as CAY10595, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide exerts its therapeutic effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the stability and function of various proteins involved in cell growth and survival. By inhibiting Hsp90, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide disrupts the function of these proteins, leading to cell death and inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of Hsp90, making it a valuable tool for studying the function of this protein in various cellular processes. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide may have off-target effects on other proteins, which could complicate its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide. One area of interest is the development of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide as a therapeutic agent for cancer treatment. Further research is needed to determine the optimal dosage and administration route for N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide, as well as its efficacy and safety in clinical trials.
Another area of interest is the use of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide as a tool for studying the function of Hsp90 in various cellular processes. By further elucidating the role of Hsp90 in cell growth and survival, researchers may be able to identify new targets for cancer therapy and other diseases.
Conclusion
In conclusion, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide is a novel compound with potential therapeutic properties in the field of oncology. Its specific inhibition of Hsp90 makes it a valuable tool for studying the function of this protein in various cellular processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide.

Scientific Research Applications

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic properties, particularly in the field of oncology. Research has shown that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-2-17-11-13(12-26-17)19(23)21-15-7-9-18(10-8-15)27(24,25)22-16-5-3-14(20)4-6-16/h3-12,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHMKLBPMSWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-5-ethylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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